[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol

Catalog No.
S12845404
CAS No.
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]...

Product Name

[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol

IUPAC Name

[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3/t8-,9+/m1/s1

InChI Key

NATPOHWVZBGQEV-BDAKNGLRSA-N

Canonical SMILES

CC1(C2C1C=C(CC2)CO)C

Isomeric SMILES

CC1([C@H]2[C@@H]1C=C(CC2)CO)C

The compound [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol, also known as (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol, is a bicyclic organic compound characterized by a unique bicyclo[4.1.0]heptane structure with a hydroxymethyl functional group. This compound features a double bond within the bicyclic framework and a tertiary alcohol, which contributes to its reactivity and potential biological activity. The specific stereochemistry indicated by the (1S,6R) configuration suggests that it possesses distinct spatial arrangements that may influence its chemical behavior and interactions with biological systems.

, including:

  • Oxidation: The hydroxyl group can be converted into carbonyl groups (ketones or aldehydes) using reagents like pyridinium chlorochromate or potassium permanganate.
  • Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

  • Oxidation: Pyridinium chlorochromate or potassium permanganate.
  • Reduction: Lithium aluminium hydride or sodium borohydride.
  • Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Research indicates that [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol exhibits potential biological activity, particularly in the context of medicinal chemistry. Its structure allows for interactions with various biomolecules, which may lead to therapeutic effects. Studies have suggested that it could modulate enzyme activities and receptor interactions due to the presence of the hydroxyl group that facilitates hydrogen bonding.

The synthesis of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol typically involves:

  • Starting Material: Utilizing bicyclo[4.1.0]hept-2-ene as the precursor.
  • Functionalization: The introduction of the hydroxymethyl group can be achieved via hydroboration followed by oxidation or other suitable methods.
  • Industrial Production Methods: Large-scale synthesis may involve catalytic hydrogenation to reduce unsaturation and purification techniques like distillation or recrystallization to obtain high-purity products.

[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol has several applications:

  • Organic Synthesis: It serves as a building block for constructing complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic properties and as a precursor for drug development.
  • Specialty Chemicals Production: Used in creating various specialty chemicals and materials.

Interaction studies of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol focus on its binding affinity and specificity towards biological targets. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with enzymes and receptors, potentially influencing their activity and leading to various biological effects.

Several compounds share structural similarities with [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol:

Compound NameStructureUnique Features
2-Caren-10-olSimilar bicyclic structure with a hydroxyl groupDifferent substitution pattern
Bicyclo[4.1.0]heptane derivativesVariations in functional groupsStructural variations lead to different reactivity
(7,7-Dimethylbicyclo[3.1.1]heptan-3-enyl)methanolClose structural relation but different bicyclic frameworkVariation in ring structure alters properties

Uniqueness: The uniqueness of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol lies in its specific substitution pattern and the combination of both a double bond and a hydroxyl group, which impart distinct chemical properties compared to its analogs.

This comprehensive overview highlights the significance of [(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol in various fields of chemistry and biology while emphasizing its unique structural characteristics among related compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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